Lipophilicity Comparison: 2-Bromo-6-(trifluoromethoxy)pyrazine vs. Its -CF₃ and -OCH₃ Analogs
The lipophilicity of 2-Bromo-6-(trifluoromethoxy)pyrazine, as indicated by its computed XLogP3 of 2.3 [1], is lower than that of its trifluoromethyl (-CF₃) analog. This difference is consistent with the known Hansch hydrophobicity constants (π) for the OCF₃ substituent (π = +1.04) compared to the CF₃ group (π = +0.88) [2], despite the OCF₃ group being a larger moiety. This class-level inference suggests that 2-Bromo-6-(trifluoromethoxy)pyrazine may offer a different pharmacokinetic profile, potentially improving aqueous solubility and reducing non-specific protein binding relative to the -CF₃ analog, which is a critical consideration in lead optimization [2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 2.3 (PubChem computed) |
| Comparator Or Baseline | 2-Bromo-6-(trifluoromethyl)pyrazine (CF₃ analog): Not directly available; class-level Hansch π values: OCF₃ = +1.04, CF₃ = +0.88 |
| Quantified Difference | Hansch π difference: Δπ = +0.16 (OCF₃ more lipophilic than CF₃ by substituent constant) |
| Conditions | PubChem XLogP3 3.0 computational prediction; Hansch substituent constants from literature [2] |
Why This Matters
This indicates a distinct lipophilicity profile that can be leveraged to fine-tune ADME properties, making this compound a strategic alternative to the -CF₃ analog when lower lipophilicity is desired.
- [1] PubChem. (2025). 2-Bromo-6-(trifluoromethoxy)pyrazine (Compound Summary). PubChem CID 118995643. View Source
- [2] Logvinenko, I. G., et al. (2020). Trifluoromethoxypyrazines: Preparation and Properties. Molecules, 25(9), 2226. View Source
